![molecular formula C20H21N3O5S B8429756 4-[[5-(Isobutoxycarbonyl)-2-oxoindoline-3-ylidenemethyl]amino]benzenesulfonamide](/img/structure/B8429756.png)
4-[[5-(Isobutoxycarbonyl)-2-oxoindoline-3-ylidenemethyl]amino]benzenesulfonamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GW416981X typically involves multi-step organic synthesis. The process begins with the preparation of the core scaffold, followed by the introduction of various functional groups through a series of reactions such as alkylation, acylation, and cyclization. Specific details on the synthetic routes and reaction conditions are often proprietary and detailed in specialized chemical literature.
Industrial Production Methods
Industrial production of GW416981X would likely involve optimization of the synthetic route to maximize yield and purity. This includes scaling up the reactions, ensuring consistent reaction conditions, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
GW416981X undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Various halides or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
GW416981X has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study kinase inhibition and enzyme kinetics.
Biology: Investigates cell cycle regulation and apoptosis.
Medicine: Explores potential therapeutic applications in cancer treatment by inhibiting CDKs, which are crucial for cell division.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
GW416981X exerts its effects by inhibiting the activity of CDKs. These kinases play a pivotal role in regulating the cell cycle. By binding to the ATP-binding site of CDKs, GW416981X prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another CDK inhibitor with similar applications in cancer research.
Purvalanol: Known for its ability to induce autophagy and inhibit CDKs.
CCT244747: A CHK1 inhibitor also linked to autophagy induction.
Uniqueness
GW416981X stands out due to its potent inhibition of multiple CDKs (CDK1, CDK2, and CDK3), making it a versatile tool in both research and potential therapeutic applications. Its broad-spectrum kinase inhibition sets it apart from other compounds that may target only one or two CDKs .
Properties
Molecular Formula |
C20H21N3O5S |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-methylpropyl 2-hydroxy-3-[(4-sulfamoylphenyl)iminomethyl]-1H-indole-5-carboxylate |
InChI |
InChI=1S/C20H21N3O5S/c1-12(2)11-28-20(25)13-3-8-18-16(9-13)17(19(24)23-18)10-22-14-4-6-15(7-5-14)29(21,26)27/h3-10,12,23-24H,11H2,1-2H3,(H2,21,26,27) |
InChI Key |
GULJQUMNCSFQCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)NC(=C2C=NC3=CC=C(C=C3)S(=O)(=O)N)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.